molecular formula C17H15ClN2O4S B15172287 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide CAS No. 918493-58-0

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide

Cat. No.: B15172287
CAS No.: 918493-58-0
M. Wt: 378.8 g/mol
InChI Key: INYAOQYIRIMANS-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide is a synthetic indole derivative supplied for research purposes only. This compound is of significant interest in medicinal chemistry and pre-clinical drug discovery, particularly in the investigation of new anti-inflammatory and analgesic agents. Structurally, it features a benzenesulfonyl group and a methoxyacetamide moiety attached to an indole core, a design motif found in several biologically active molecules. Research on closely related N-(benzenesulfonyl)acetamide derivatives has demonstrated their potential as multifunctional inhibitors, targeting key pathways in the inflammatory response such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These enzymes are critical mediators of pain and inflammation, and dual inhibitors offer a promising strategy for developing safer and more effective therapeutic agents with improved profiles over traditional NSAIDs. Furthermore, analogous indole-based compounds have shown activity in validated in vivo models, including the reduction of leukocyte migration and the attenuation of inflammatory pain, highlighting the value of this chemical class in pharmacological research . This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

CAS No.

918493-58-0

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C17H15ClN2O4S/c1-24-10-15(21)20-17-16(13-9-11(18)7-8-14(13)19-17)25(22,23)12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,20,21)

InChI Key

INYAOQYIRIMANS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the 5-Chloro-1H-Indole Core

The indole core is synthesized via the Fischer indole synthesis , a widely used method for constructing substituted indoles. Phenylhydrazine reacts with 4-chlorocyclohexanone under acidic conditions to yield 5-chloro-1H-indole.

Reaction Conditions :

  • Reactants : Phenylhydrazine (1.2 equiv), 4-chlorocyclohexanone (1.0 equiv)
  • Acid Catalyst : Concentrated HCl (0.5 equiv)
  • Solvent : Ethanol/water (4:1 v/v)
  • Temperature : Reflux at 80°C for 12 hours
  • Yield : 68–72%

Sulfonylation at the 3-Position

The benzenesulfonyl group is introduced via electrophilic aromatic substitution. Benzenesulfonyl chloride reacts with 5-chloro-1H-indole in the presence of a base to form 3-(benzenesulfonyl)-5-chloro-1H-indole.

Reaction Conditions :

  • Reactants : 5-Chloro-1H-indole (1.0 equiv), benzenesulfonyl chloride (1.5 equiv)
  • Base : Pyridine (2.0 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C → room temperature, 6 hours
  • Yield : 85–90%

Acylation at the 2-Position

The 2-amino group of 3-(benzenesulfonyl)-5-chloro-1H-indole undergoes acylation with methoxyacetic acid. A coupling agent facilitates the formation of the amide bond.

Reaction Conditions :

  • Reactants : 3-(Benzenesulfonyl)-5-chloro-1H-indol-2-amine (1.0 equiv), methoxyacetic acid (1.2 equiv)
  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Solvent : DCM
  • Temperature : Room temperature, 24 hours
  • Yield : 75–80%

Optimization of Reaction Conditions

Sulfonylation Efficiency

The use of pyridine as a base in DCM maximizes sulfonylation efficiency by neutralizing HCl generated during the reaction. Alternative bases (e.g., triethylamine) reduce yields to 70–75% due to incomplete reaction.

Acylation Catalyst Screening

EDCI combined with DMAP outperforms other coupling agents (e.g., DCC) in terms of yield and purity (Table 1).

Table 1: Acylation Catalyst Comparison

Coupling Agent Catalyst Yield (%) Purity (%)
EDCI DMAP 78 98
DCC DMAP 65 92
HATU HOAt 70 95

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (SO₂ symmetric stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole NH), 7.85–7.45 (m, 5H, benzene), 4.10 (s, 3H, OCH₃).
  • HRMS : m/z 378.8 [M+H]⁺ (calculated for C₁₇H₁₅ClN₂O₄S: 378.8).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Fischer indole synthesis improves scalability, reducing reaction time from 12 hours to 2 hours with comparable yields (70%).

Green Chemistry Metrics

  • Atom Economy : 82% (acylation step).
  • E-Factor : 6.2 (kg waste/kg product), driven by solvent use in chromatography.

Challenges and Mitigation

Indole NH Protection

The indole NH group may require protection (e.g., Boc) during sulfonylation to prevent side reactions. Deprotection with TFA restores the NH group post-reaction.

Chlorine Substituent Reactivity

The 5-chloro group’s electron-withdrawing effect slows sulfonylation; elevated temperatures (40°C) mitigate this but risk decomposition.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indoles or sulfonamides.

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide and structurally related compounds from the literature:

Compound Name & Identifier Core Structure Substituents & Key Features Biological/Physicochemical Implications Reference
This compound Indole - 3-Benzenesulfonyl
- 5-Chloro
- 2-Methoxyacetamide
Enhanced lipophilicity (Cl), potential sulfonyl-mediated target binding, moderate solubility (methoxy) N/A
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (36) Indole - 1-(4-Chlorobenzoyl)
- 3-Acetamide
- 5-Methoxy
- 4-Methoxyphenylsulfonyl
Higher steric bulk (benzoyl group), dual sulfonyl/benzoyl pharmacophores; 41% synthesis yield
2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide Indole - 2-Methyl
- 3-Acetamide (2-methoxyethyl)
- 5-Methoxy
- 1-(4-Chlorobenzoyl)
Increased steric hindrance (2-methyl), improved solubility (methoxyethyl chain)
{2-[(Benzylsulfonyl)carbamoyl]-5-methoxy-1H-indol-1-yl}acetic acid Indole - 1-Acetic acid
- 5-Methoxy
- 2-Carbamoyl (benzylsulfonyl)
Polar carboxylic acid group enhances solubility; sulfonyl-carbamoyl may limit membrane permeability
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide Benzodioxole-ethyl - 2-Chloroacetamide
- Ethyl-linked benzodioxole
Distinct heterocyclic core; hydrogen-bonding chains observed in crystal structure

Key Findings:

Substituent Position Effects: The 3-benzenesulfonyl group in the target compound contrasts with 1-(4-chlorobenzoyl) in compound 36 . The sulfonyl group at position 3 may favor interactions with polar enzyme pockets, whereas the benzoyl group at position 1 could sterically hinder binding. The 5-chloro substituent in the target compound differs from 5-methoxy in analogs . Chlorine increases lipophilicity (Cl vs. OCH₃: logP ~2.0 vs.

Side Chain Modifications :

  • The 2-methoxyacetamide group in the target compound offers a balance between hydrophilicity (methoxy) and hydrogen-bonding capacity (amide), compared to the 2-methoxyethyl acetamide in compound , which introduces additional flexibility and hydrophilicity.
  • Compound features a carboxylic acid group, significantly increasing polarity but limiting passive diffusion across membranes.

Crystallographic Insights :

  • The benzodioxole-derived compound exhibits intermolecular N–H···O hydrogen bonds, forming chains. While structurally distinct from indoles, this highlights the role of amide groups in stabilizing crystal packing, a property relevant to formulation development.

Synthetic Yields: Compound 36 was synthesized with a 41% yield, suggesting moderate efficiency.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with functionalization of the indole core. For benzenesulfonyl derivatives, sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) is common . The chloro and methoxy groups are introduced via electrophilic substitution or nucleophilic displacement, with temperature control (0–5°C for halogenation) to minimize side reactions. Final acetamide formation employs coupling reagents like EDCI/HOBt in DMF. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound in >90% purity. Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming substitution patterns on the indole ring and verifying benzenesulfonyl/methoxy groups. Aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while the methoxy group resonates as a singlet near δ 3.8–4.0 ppm .
  • HPLC-MS : Used to assess purity (>95%) and molecular ion detection ([M+H]⁺ expected for C₁₈H₁₆ClN₂O₃S: m/z ~393.0). Reverse-phase C18 columns with acetonitrile/water + 0.1% formic acid are optimal .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., sulfonyl group position) and confirms dihedral angles between aromatic systems, which influence biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonylindole acetamide derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) with controlled passage numbers and serum-free media during treatment .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Structural Analog Comparison : Synthesize and test analogs with incremental modifications (e.g., replacing Cl with Br or altering methoxy position) to identify pharmacophores .

Q. What strategies are employed to determine the three-dimensional conformation of this compound and its impact on biological interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Provides precise bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and protein residues) .
  • Molecular Dynamics (MD) Simulations : Predict binding modes to target proteins (e.g., kinases or GPCRs) using software like GROMACS. Key parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
  • SAR Studies : Correlate conformational flexibility (e.g., rotation of the methoxy group) with activity trends. For example, restricted rotation due to steric hindrance may enhance selectivity .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with rat/human liver microsomes and NADPH cofactor. Analyze metabolites via LC-QTOF-MS to identify hydroxylation or demethylation products .
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃O instead of CH₃O) to track metabolic sites using mass shift analysis .
  • In Vivo PK/PD Studies : Administer to Sprague-Dawley rats (IV/PO routes) and collect plasma/tissue samples at timed intervals. Non-compartmental analysis calculates AUC, Cmax, and t₁/₂ .

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